molecular formula C16H10FNO3 B1668891 6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One CAS No. 154554-41-3

6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One

Cat. No. B1668891
M. Wt: 283.25 g/mol
InChI Key: ZMYDAPJHGNEFGQ-UHFFFAOYSA-N
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Description

The compound “6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One” is a complex organic molecule with the molecular formula C16H13FNO6P . It has a molecular weight of 365.25 g/mol . The structure of the compound includes a [1,3]dioxolo[4,5-g]quinoline moiety, which is a rare occurrence in both natural and synthetic derivatives .


Molecular Structure Analysis

The compound has a complex structure that includes a [1,3]dioxolo[4,5-g]quinoline scaffold . It also has a fluorophenyl group attached to the quinoline ring . The InChI string and Canonical SMILES for the compound are available, which provide a detailed description of its molecular structure .


Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a molecular weight of 365.25 g/mol and an XLogP3-AA value of 1.7, which is a measure of its lipophilicity . It has 3 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has a topological polar surface area of 97.2 Ų .

Scientific Research Applications

  • Synthesis of Antitumor Agents

    • Field : Medicinal Chemistry
    • Application : This compound has been used in the synthesis of 12-substituted-benzo[h][1,3]dioxolo[4,5-b]-acridine-10,11-diones, which have shown potent antitumor activity .
    • Method : Nano γ-Fe2O3-supported fluoroboric acid was synthesized as a novel magnetic catalyst and characterized. The nanoparticle reagent was obtained with good loading levels and has been successfully used for the efficient and selective synthesis of these compounds .
    • Results : The catalyst is quantitatively recovered with an external magnet and can be reused for six cycles with almost consistent activity. All the synthetic derivatives were fully characterized using spectral data and evaluated for their antitumor activity on human hepatoma cells (HepG2) and Henrietta Lacks strain of cancer cells (HeLa) .
  • Fluorescent Dyes

    • Field : Photophysics
    • Application : Compounds with a similar structure have been used in the synthesis of a new class of fluorescent dyes based on a [1,3]-dioxolo[4,5-f]benzodioxole core .
    • Method : Starting from commercially available reactants (e.g., sesamol, 1,2,4,5-tetrachlorobenzene) the core units can be prepared in a simple manner. Then, the benzene core can be derivatized via lithiation and their photophysical properties can be adjusted as desired .
    • Results : The obtained fluorophores have an absorption range of 403–520 nm and an emission range of 495–665 nm. This class of fluorescent dyes is also characterized by a long fluorescence lifetime, a high stability towards photobleaching, large Stokes shifts, and small size .
  • Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : Compounds bearing [1,3]dioxolo-quinoline scaffolds have been found in quinoline-based natural products and have shown antibacterial properties .
    • Method : The synthetic route involves the preparation of diversely substituted and functionalized [1,3]dioxolo[4,5-c]quinolines using [1,3]dioxolo[4,5-c]quinoline-4-carbaldehyde (DQC) as the common intermediate .
    • Results : The target compounds were tested against representative Gram-positive/negative bacteria, and two derivatives exhibited submicromolar minimum inhibitory concentrations against Micrococcus luteus .
  • Synthesis of Potent Antitumor Agents

    • Field : Medicinal Chemistry
    • Application : Nano γ-Fe2O3-supported fluoroboric acid was synthesized as a novel magnetic catalyst for the efficient and selective synthesis of 12-substituted-benzo[h][1,3]dioxolo[4,5-b]acridine-10,11-diones as potent antitumor agents .
    • Method : The nanoparticle reagent was obtained with good loading levels and has been successfully used for the synthesis .
    • Results : The catalyst is quantitatively recovered with an external magnet and can be reused for six cycles with almost consistent activity. All the synthetic derivatives were fully characterized using spectral data and evaluated for their antitumor activity on human hepatoma cells (HepG2) and Henrietta Lacks strain of cancer cells (HeLa) .
  • Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : Compounds bearing [1,3]dioxolo-quinoline scaffolds have been found in quinoline-based natural products and have shown antibacterial properties .
    • Method : The synthetic route involves the preparation of diversely substituted and functionalized [1,3]dioxolo[4,5-c]quinolines using [1,3]dioxolo[4,5-c]quinoline-4-carbaldehyde (DQC) as the common intermediate .
    • Results : The target compounds were tested against representative Gram-positive/negative bacteria, and two derivatives exhibited submicromolar minimum inhibitory concentrations against Micrococcus luteus .
  • Synthesis of Potent Antitumor Agents

    • Field : Medicinal Chemistry
    • Application : Nano γ-Fe2O3-supported fluoroboric acid was synthesized as a novel magnetic catalyst for the efficient and selective synthesis of 12-substituted-benzo[h][1,3]dioxolo[4,5-b]-acridine-10,11-diones as potent antitumor agents .
    • Method : The nanoparticle reagent was obtained with good loading levels and has been successfully used for the synthesis .
    • Results : The catalyst is quantitatively recovered with an external magnet and can be reused for six cycles with almost consistent activity. All the synthetic derivatives were fully characterized using spectral data and evaluated for their antitumor activity on human hepatoma cells (HepG2) and Henrietta Lacks strain of cancer cells (HeLa) .

properties

IUPAC Name

6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYDAPJHGNEFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327429
Record name 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One

CAS RN

154554-41-3
Record name 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One
Reactant of Route 2
6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One
Reactant of Route 3
6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One
Reactant of Route 4
Reactant of Route 4
6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One
Reactant of Route 5
6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One
Reactant of Route 6
6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One

Citations

For This Compound
2
Citations
R Kakadiya, YC Wu, H Dong, HH Kuo, LH Yih… - …, 2011 - Wiley Online Library
A series of 2‐substituted quinolin‐4‐yl‐benzenesulfonate derivatives were synthesized for the purpose of evaluating antiproliferative activity. Structure–activity relationships of the newly …
SW Park, DE Casalena, DJ Wilson, R Dai, PP Nag… - Chemistry & biology, 2015 - cell.com
Biotin biosynthesis is essential for survival and persistence of Mycobacterium tuberculosis (Mtb) in vivo. The aminotransferase BioA, which catalyzes the antepenultimate step in the …
Number of citations: 56 www.cell.com

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